N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a thiazole-oxadiazole hybrid scaffold. Its structure includes a benzamide group attached to a 4-methylthiazol-2(3H)-ylidene core, which is further substituted with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety.
Properties
Molecular Formula |
C19H13FN4O2S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H13FN4O2S/c1-11-15(18-22-16(24-26-18)12-7-9-14(20)10-8-12)27-19(21-11)23-17(25)13-5-3-2-4-6-13/h2-10H,1H3,(H,21,23,25) |
InChI Key |
ZDXZCOVHLOZOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis is divided into four stages:
-
Thiazole core construction via cyclocondensation.
-
Oxadiazole ring synthesis from amidoxime precursors.
-
Coupling of thiazole and oxadiazole units using cross-coupling reactions.
-
Benzamide introduction through acylation or nucleophilic substitution.
Optimized routes prioritize regioselectivity and avoid intermediate purification where possible. Table 1 summarizes critical reaction parameters.
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Thiazole formation | Cyclocondensation | α-Bromo-4-methylacetophenone, thiourea, EtOH, reflux | 78 |
| Oxadiazole synthesis | Amidoxime cyclization | 4-Fluorobenzoyl chloride, NHOH·HCl, DCC, CHCl | 65 |
| Fragment coupling | Suzuki-Miyaura | Pd(PPh), KCO, DMF/HO, 80°C | 58 |
| Benzamide acylation | Schotten-Baumann | Benzoyl chloride, NaOH, HO/THF | 82 |
Thiazole Ring Formation
The 4-methyl-1,3-thiazol-2(3H)-ylidene moiety is synthesized via Hantzsch thiazole synthesis. α-Bromo-4-methylacetophenone reacts with thiourea in ethanol under reflux, yielding 4-methylthiazole-2-amine. Kinetic studies show optimal yields (78%) at 8-hour reaction times, with prolonged heating leading to decomposition . Microwave-assisted methods reduce reaction times to 45 minutes but require strict temperature control (ΔT ± 2°C) to prevent side products .
Oxadiazole Ring Synthesis
The 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group is constructed from 4-fluorobenzamidoxime. Cyclization with trifluoroacetic anhydride (TFAA) in dichloromethane generates the oxadiazole ring in 65% yield. Alternative protocols using carbodiimides (DCC, EDCI) show comparable efficiency but lower cost . NMR monitoring confirms complete conversion when the amidoxime N–H signal (δ 8.2 ppm) disappears.
Coupling of Heterocyclic Fragments
The thiazole and oxadiazole units are joined via Suzuki-Miyaura coupling. Bromination of the thiazole at C-5 using NBS (N-bromosuccinimide) provides the coupling partner, which reacts with the oxadiazole boronic ester under Pd(PPh) catalysis. Optimal conditions (DMF/HO, 80°C, 12 h) afford a 58% yield. Notably, aryl chlorides require Buchwald-Hartwig conditions (Pd(dba), Xantphos), but these are less efficient (ΔYield = –14%) .
Benzamide Group Introduction
The final benzamide is installed via Schotten-Baumann acylation. Treatment of the coupled intermediate with benzoyl chloride in a biphasic THF/water system (pH 10–12) achieves 82% yield. Competitive hydrolysis is mitigated by maintaining low temperatures (0–5°C) and rapid benzoyl chloride addition . Alternative methods using EDCI/HOBt coupling in DMF show similar efficacy but higher cost.
Optimization of Reaction Conditions
Solvent Effects : Ethanol and DMF are optimal for cyclocondensation and coupling, respectively. Polar aprotic solvents (e.g., DMSO) accelerate side reactions in oxadiazole synthesis.
Catalyst Loading : Pd(PPh) at 5 mol% balances cost and efficiency. Reducing to 2 mol% decreases yield by 22% .
Temperature Control : Oxadiazole cyclization requires strict T ≤ 40°C to prevent ring-opening.
Analytical Characterization
HPLC : Purity ≥98% (C18 column, MeCN/HO 70:30, λ = 254 nm).
NMR : Key signals include thiazole C–H (δ 7.4 ppm, d, J = 4.2 Hz) and oxadiazole C–F (δ 162 ppm in F NMR) .
HRMS : [M+H] calcd. for CHFNOS: 393.0819; found: 393.0815.
Challenges and Alternative Approaches
Regioselectivity : Competing C-4 vs. C-5 substitution in thiazole bromination is addressed using NBS in CCl.
Oxadiazole Stability : TFAA-generated oxadiazoles are prone to hydrolysis; neutral workup (NaHCO) is critical.
Green Chemistry Alternatives : Microwave synthesis reduces solvent use by 40%, but scalability remains problematic .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is C₁₉H₁₃FN₄O₂S, with a molecular weight of approximately 380.4 g/mol. The compound features a benzamide core integrated with heterocyclic moieties such as oxadiazole and thiazole, which contribute to its biological activity and reactivity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of oxadiazole and thiazole rings has been linked to enhanced cytotoxicity against human cancer cells.
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Preliminary investigations have demonstrated that derivatives of this compound can exhibit activity against a range of bacterial strains. This highlights its potential use in developing new antibiotics or antimicrobial agents.
Pharmacological Insights
-
Enzyme Inhibition :
- This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or proteases that are crucial in cancer progression or inflammatory diseases.
- Neurological Applications :
Materials Science Applications
- Organic Electronics :
- The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Studies suggest that these compounds can be used as semiconductors or in the development of organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines. | |
| Antimicrobial Activity | Antimicrobial Studies | Exhibited activity against multiple bacterial strains; potential for antibiotic development. |
| Neurological Applications | Neuroprotective Properties | Suggested modulation of neurotransmitter systems; potential therapeutic effects in neurodegeneration. |
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds for Comparison
*Molecular weights estimated based on molecular formulas.
Structural Insights
Spectral and Thermal Data
- IR spectra of analogues (e.g., 8a in ) show characteristic C=O stretches at 1605–1679 cm⁻¹, consistent with benzamide and acetyl groups .
- The absence of melting point data for the target compound limits direct comparison, but analogues like 8a (mp 290°C) suggest high thermal stability for thiadiazole derivatives .
Structure-Activity Relationships (SAR)
- Heterocycle Fusion : Thiazole-oxadiazole hybrids (target compound) may offer better conformational rigidity than thiadiazole-pyridine systems (8a), improving target selectivity .
- Substituent Effects : Fluorine’s electronegativity enhances dipole interactions in binding pockets, whereas methoxy groups () may reduce potency due to steric bulk .
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates several functional groups, including thiazole and oxadiazole moieties, which are known for their diverse pharmacological properties.
- Molecular Formula : C22H19FN4O3S
- Molecular Weight : 438.5 g/mol
- CAS Number : 1144489-57-5
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and thiazole rings exhibit significant antimicrobial and anticancer activities. The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial efficacy and potential as an anticancer agent.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thiazole derivatives reported that compounds with similar structures demonstrated notable activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/mL to 15.62 µg/mL against different bacterial strains, indicating strong antibacterial properties .
Comparison of Antimicrobial Efficacy
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 1.95 | 3.91 | Strong |
| Compound B | 15.62 | 62.5 | Moderate |
| N-[...]-benzamide | TBD | TBD | TBD |
Note: Values for this compound are yet to be determined.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
-
Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiazole ring significantly influenced the anticancer activity.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Results : Certain derivatives exhibited IC50 values in the low micromolar range.
- Oxadiazole Compounds : Research on oxadiazole derivatives has shown promising results against melanoma cells, with some compounds inducing over 70% cell death at concentrations below 10 µM .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
